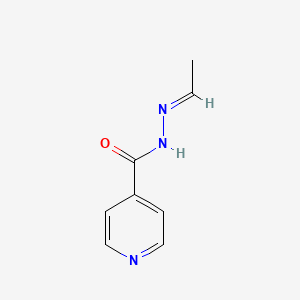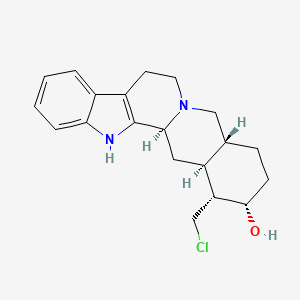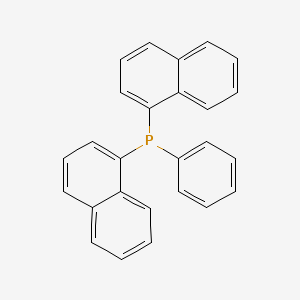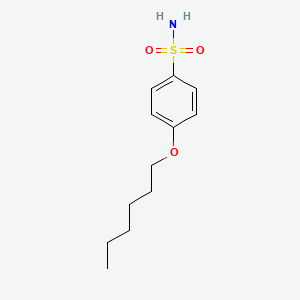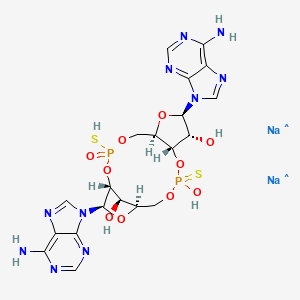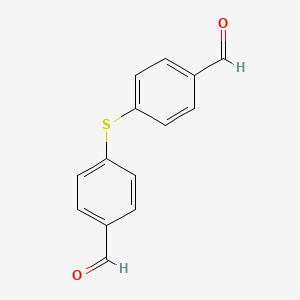
Vegfr-2-IN-10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vegfr-2-IN-10 is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels from pre-existing ones. This compound is of significant interest in cancer research and treatment due to its potential to inhibit tumor growth by blocking the VEGFR-2 signaling pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-10 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common approach is the use of computer-aided design and cheminformatics to identify potential inhibitors, followed by the synthesis of these compounds through standard organic chemistry techniques . The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Vegfr-2-IN-10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Vegfr-2-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the VEGFR-2 signaling pathway and its role in angiogenesis.
Mecanismo De Acción
Vegfr-2-IN-10 exerts its effects by binding to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. This prevents the receptor from undergoing autophosphorylation and subsequent activation of downstream signaling pathways involved in angiogenesis. The inhibition of VEGFR-2 signaling leads to reduced endothelial cell proliferation, migration, and survival, ultimately impairing the formation of new blood vessels .
Comparación Con Compuestos Similares
Similar Compounds
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that also targets VEGFR-2, among other receptors.
Sorafenib: Another multi-targeted kinase inhibitor that inhibits VEGFR-2 and other kinases involved in tumor growth and angiogenesis.
Axitinib: A selective VEGFR-2 inhibitor with a similar mechanism of action
Uniqueness
Vegfr-2-IN-10 is unique in its high specificity for VEGFR-2, which may result in fewer off-target effects compared to multi-targeted inhibitors like sunitinib and sorafenib. Additionally, its molecular structure allows for potent inhibition of VEGFR-2 with potentially improved pharmacokinetic properties .
Propiedades
Fórmula molecular |
C20H21N3O2 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
1-(9-methoxy-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indol-2-yl)-2-pyridin-2-ylethanone |
InChI |
InChI=1S/C20H21N3O2/c1-25-15-7-8-19-16(12-15)17-13-23(10-4-6-18(17)22-19)20(24)11-14-5-2-3-9-21-14/h2-3,5,7-9,12,22H,4,6,10-11,13H2,1H3 |
Clave InChI |
DIKNCSGXNBOYRG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)NC3=C2CN(CCC3)C(=O)CC4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione](/img/structure/B14748229.png)

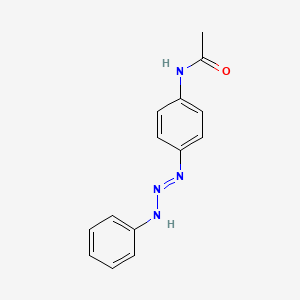
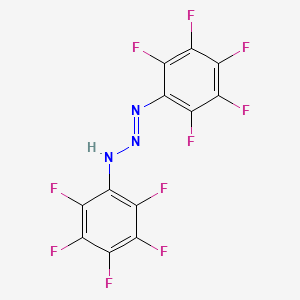
![1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon](/img/structure/B14748250.png)
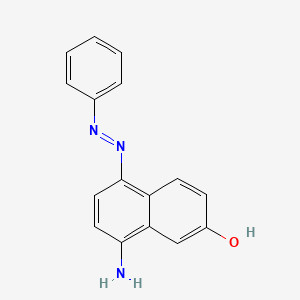
![2-[4-[(3-Methylfuran-2-carbonyl)amino]phenyl]acetate](/img/structure/B14748256.png)
![3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene](/img/structure/B14748260.png)
